molecular formula C9H20ClNO B2356248 (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride CAS No. 2460740-35-4

(2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride

Cat. No. B2356248
CAS RN: 2460740-35-4
M. Wt: 193.72
InChI Key: GJQCRHOSLOUKTD-VJSLWHLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride, commonly known as EEDQ, is a chemical compound that is widely used in scientific research. EEDQ is a reagent that is used to crosslink proteins and peptides, which helps to study protein-protein interactions and protein structure. The compound is also used to modify amino acids and peptides, which can alter their biological activity.

Scientific Research Applications

Antiparkinsonian Activity

(1R,2R,6S)-4-Ethoxy-2,6-dimethylpiperidine hydrochloride: has been investigated for its potential antiparkinsonian effects. Earlier studies found that its precursor, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (also known as Prottremin ), demonstrated antiparkinsonian activity in vivo on various animal models of Parkinson’s disease (PD). The compound was synthesized by epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine . Further modifications to the Prottremin molecule have led to compounds with high antiparkinsonian activity .

Oxidative Stress and Inflammation

Consider exploring the antioxidant properties of this compound. Antioxidants play a crucial role in counteracting oxidative stress, which is implicated in various diseases. Investigate its source, mechanism of action, bioavailability, and efficacy. Additionally, explore its potential therapeutic applications in regulating oxidative stress and inflammation .

Chiral Separation Strategies

Chirality is essential in drug development, and chiral separation techniques are critical for obtaining enantiopure compounds. Investigate whether (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine hydrochloride can be effectively separated into its enantiomers. Strategies for chiral separation include chromatography, crystallization, and derivatization. Understanding its chiral properties can impact drug design and efficacy .

properties

IUPAC Name

(2R,6S)-4-ethoxy-2,6-dimethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-4-11-9-5-7(2)10-8(3)6-9;/h7-10H,4-6H2,1-3H3;1H/t7-,8+,9?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQCRHOSLOUKTD-VMNZFRLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(NC(C1)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1C[C@H](N[C@H](C1)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.